5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine: is a heterocyclic compound that features a bromine atom and a trifluoromethyl group attached to a pyrazolo[3,4-b]pyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves the following steps:
-
Starting Material Preparation: : The synthesis begins with the preparation of the appropriate pyridine derivative. For example, 3-bromo-5-(trifluoromethyl)pyridine can be prepared from iodobromopyridine by iodide displacement with in situ generated (trifluoromethyl)copper .
-
Cyclization: : The pyridine derivative undergoes cyclization to form the pyrazolo[3,4-b]pyridine core. This step often involves the use of hydrazine or its derivatives under specific reaction conditions .
-
Bromination: : The final step involves the bromination of the pyrazolo[3,4-b]pyridine core to introduce the bromine atom at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine: can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Wissenschaftliche Forschungsanwendungen
5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine: has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its unique chemical properties.
Material Science: It is explored for use in the synthesis of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine depends on its specific application:
Medicinal Chemistry: The compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways.
Agrochemicals: It may function by disrupting essential biological processes in target pests, leading to their elimination.
Vergleich Mit ähnlichen Verbindungen
5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine: can be compared with other similar compounds:
5-bromo-3-(trifluoromethyl)pyridin-2-amine: This compound has a similar structure but lacks the pyrazole ring, which may affect its chemical reactivity and applications.
3-bromo-5-fluoro-2-(trifluoromethyl)pyridine:
The unique combination of the pyrazole ring, bromine atom, and trifluoromethyl group in This compound makes it distinct and valuable for various applications.
Eigenschaften
Molekularformel |
C7H4BrF3N4 |
---|---|
Molekulargewicht |
281.03 g/mol |
IUPAC-Name |
5-bromo-6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine |
InChI |
InChI=1S/C7H4BrF3N4/c8-3-1-2-5(12)14-15-6(2)13-4(3)7(9,10)11/h1H,(H3,12,13,14,15) |
InChI-Schlüssel |
HCRROWPYSBDVBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC2=NNC(=C21)N)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.